molecular formula C11H10O2S B3047855 Methyl 4-methylbenzo[b]thiophene-2-carboxylate CAS No. 146137-98-6

Methyl 4-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B3047855
CAS No.: 146137-98-6
M. Wt: 206.26 g/mol
InChI Key: MXRCGMSSEDWQKY-UHFFFAOYSA-N
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Description

“Methyl 4-methylbenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8O2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found, thiophene derivatives in general are known to participate in a variety of chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 192.234 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Health Aspects of Related Compounds

Antimicrobial Preservatives : Methyl paraben, a compound with some structural similarity in terms of its use as a preservative, has been extensively studied for its health aspects, including absorption, metabolism, and toxicity. This compound demonstrates the importance of evaluating the health effects of chemical preservatives, which could be analogous to assessing the safety profiles of compounds like Methyl 4-methylbenzo[b]thiophene-2-carboxylate in various applications (Soni et al., 2002).

Biodegradation of Thiophene Compounds

Biodegradation and Toxicity : Studies on the biodegradation of condensed thiophenes, which are significant components of petroleum and related products, highlight the environmental fate and toxicity of such organosulfur compounds. Insights from these studies can inform research on the degradation and potential environmental impacts of structurally related compounds, including this compound (Kropp & Fedorak, 1998).

Parabens in Aquatic Environments

Occurrence, Fate, and Behavior : The study of parabens, another class of preservatives, in aquatic environments provides a model for understanding the persistence, biodegradation, and environmental behavior of synthetic organic compounds. These findings can be useful for predicting how compounds with similar physicochemical properties, such as this compound, might behave in natural settings (Haman et al., 2015).

Safety and Hazards

“Methyl 4-methylbenzo[b]thiophene-2-carboxylate” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They are utilized in industrial chemistry and material science as corrosion inhibitors, in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the future research directions might include exploring more biological activities and applications of “Methyl 4-methylbenzo[b]thiophene-2-carboxylate” and its derivatives.

Properties

IUPAC Name

methyl 4-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-4-3-5-9-8(7)6-10(14-9)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRCGMSSEDWQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597324
Record name Methyl 4-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-98-6
Record name Methyl 4-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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